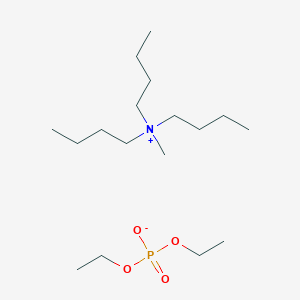![molecular formula C13H13NO3 B12879027 1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone CAS No. 3222-92-2](/img/structure/B12879027.png)
1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone is an organic compound with a complex structure that includes a methoxyphenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone typically involves the reaction of 4-methoxyacetophenone with appropriate reagents to form the oxazole ring. One common method involves the use of a cyclization reaction where the starting material, 4-methoxyacetophenone, is treated with reagents such as ammonium acetate and acetic anhydride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This compound may also bind to DNA or proteins, affecting cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of an oxazole ring.
2-(4-Methoxyphenyl)acetone: Lacks the oxazole ring but has a similar methoxyphenyl group.
4-Methoxyacetophenone: The starting material for the synthesis of the target compound.
Uniqueness
1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
3222-92-2 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone |
InChI |
InChI=1S/C13H13NO3/c1-8(15)12-9(2)17-13(14-12)10-4-6-11(16-3)7-5-10/h4-7H,1-3H3 |
InChI Key |
OKHIJCBRPSBBMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


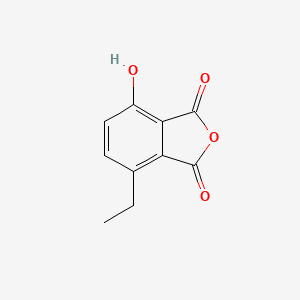
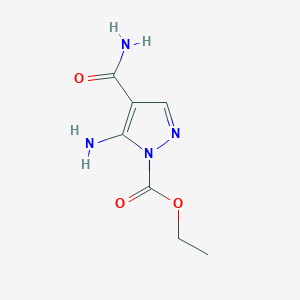
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)
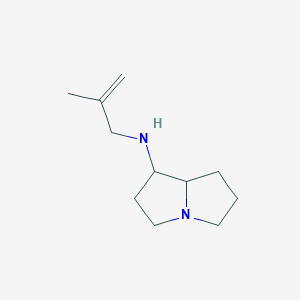
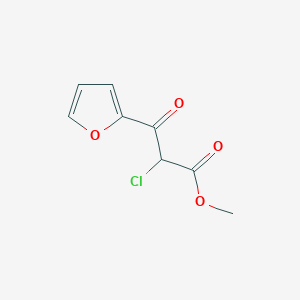
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
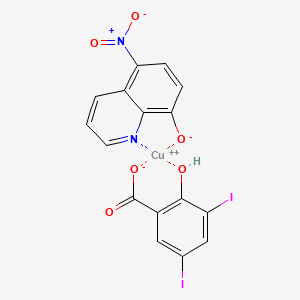
![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
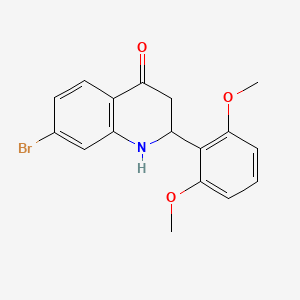
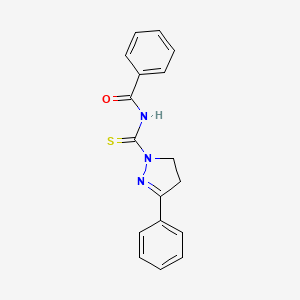

![1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone](/img/structure/B12879005.png)
